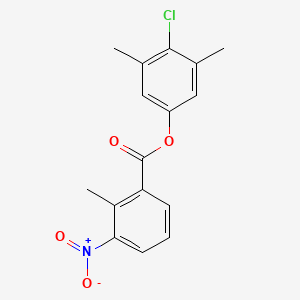![molecular formula C15H13BrN2OS2 B10881898 (2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10881898.png)
(2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenyl group, a thiophene ring, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA typically involves the reaction of 2-bromo-4-methylaniline with 3-(2-thienyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form alcohols.
Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromo-substituted phenyl group and the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-BROMO-4-FLUOROPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA
- N-(2-CHLORO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA
- N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA
Uniqueness
N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo group enhances its potential for nucleophilic substitution reactions, while the thiophene ring provides additional sites for interaction with biological targets.
Propriétés
Formule moléculaire |
C15H13BrN2OS2 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
(E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C15H13BrN2OS2/c1-10-4-6-13(12(16)9-10)17-15(20)18-14(19)7-5-11-3-2-8-21-11/h2-9H,1H3,(H2,17,18,19,20)/b7-5+ |
Clé InChI |
FMWBLJKLOZRTQZ-FNORWQNLSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2)Br |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10881822.png)
methanone](/img/structure/B10881825.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B10881833.png)
![4-bromobenzyl 4-[4-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B10881841.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10881844.png)

![6-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881850.png)
![3-(3,5-Dimethoxyphenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881857.png)
![N-(4-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10881864.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10881872.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881873.png)
![(2E)-3-[4-(propan-2-yl)phenyl]-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B10881874.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881876.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10881889.png)
